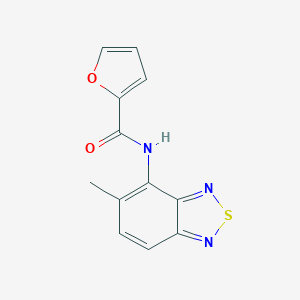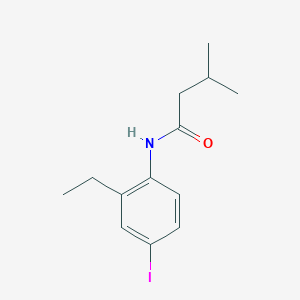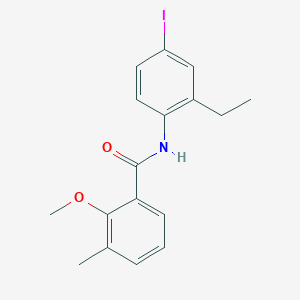
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 in lab experiments is that it is a highly specific inhibitor of EGFR, and does not affect other tyrosine kinases. This allows researchers to study the specific role of EGFR in various cellular processes. However, one limitation of using 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 is that it is a small molecule inhibitor, and may not be suitable for targeting EGFR in tumors that have mutations in the EGFR gene.
Orientations Futures
There are several future directions for research on 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035. One area of interest is the development of more potent and selective inhibitors of EGFR that can overcome resistance to current EGFR inhibitors. Another area of interest is the use of 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, there is interest in studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes.
Méthodes De Synthèse
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 can be synthesized through a multi-step process that involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-pyridinemethanol in the presence of a base. The resulting intermediate is then reacted with 4,5-dichloro-2-nitrobenzene to form the final product.
Applications De Recherche Scientifique
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and breast cancer.
Propriétés
Formule moléculaire |
C13H12Cl2N2O2S |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-11(14)4-5-12(13(9)15)20(18,19)17-8-10-3-2-6-16-7-10/h2-7,17H,8H2,1H3 |
Clé InChI |
RPHDUUVGENXRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)






![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)





